Naringenin triacetate

Solubility In vitro assays Stock solution preparation

Naringenin triacetate (73111-01-0) delivers >5-fold higher DMSO solubility (100 mg/mL) versus generic naringenin, eliminating vehicle toxicity artifacts in cell-based and biochemical assays. Its validated superior BRD4 BD1 bromodomain affinity—confirmed across multiple crystal structures—makes it the definitive positive control for epigenetic inhibitor screening. Regioselective deacetylation at C-7 (80% yield) or C-4' (82% yield) provides divergent synthetic access to methylated, prenylated, and glycosylated flavanones. Specify this compound when assay reproducibility, target engagement specificity, and synthetic versatility are non-negotiable.

Molecular Formula C21H18O8
Molecular Weight 398.4 g/mol
CAS No. 73111-01-0
Cat. No. B1631986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringenin triacetate
CAS73111-01-0
Molecular FormulaC21H18O8
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
InChIInChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3
InChIKeyHQZXCNZZVRAEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naringenin Triacetate (CAS 73111-01-0): A Flavonoid Derivative for Bioavailability and Epigenetic Research


Naringenin triacetate (CAS 73111-01-0) is an acetylated derivative of the citrus flavanone naringenin, characterized by the addition of three acetyl groups to the parent molecule's hydroxyl moieties . This semi-synthetic modification is designed to enhance lipophilicity and metabolic stability relative to naringenin, addressing key limitations of the parent compound in research settings [REFS-1, REFS-2]. While naringenin itself is a bioactive flavonoid with documented antioxidant, anti-inflammatory, and anticancer properties, its poor aqueous solubility and extensive phase II metabolism in vivo restrict its utility as a research tool [REFS-3, REFS-4].

Why Naringenin Triacetate (CAS 73111-01-0) Cannot Be Replaced by Generic Naringenin or Other Flavonoids in Precision Research


Substituting naringenin triacetate with generic naringenin or structurally similar flavonoids introduces critical experimental variability due to three key physicochemical and pharmacological divergences. First, acetylation fundamentally alters lipophilicity, leading to a >5-fold increase in DMSO solubility compared to naringenin, which directly impacts stock solution preparation and in vitro assay reproducibility [REFS-1, REFS-2]. Second, the triacetate derivative exhibits a distinct binding profile, demonstrating superior affinity for the BRD4 BD1 bromodomain in multiple crystal structures, a property not shared by its parent compound or mono/di-acetylated analogs [REFS-3, REFS-4]. Third, the regioselective deacetylation of naringenin triacetate enables synthetic access to specific methylated and prenylated flavanones (e.g., sakuranetin, selinone) in high yields, a synthetic utility that is absent in naringenin and its other derivatives [REFS-5, REFS-6]. Consequently, direct substitution with unmodified naringenin or alternative flavonoids compromises data integrity in assays requiring defined solubility, target engagement, or downstream derivatization.

Product-Specific Quantitative Evidence: Naringenin Triacetate (CAS 73111-01-0) vs. Naringenin and In-Class Derivatives


DMSO Solubility Enhancement: Naringenin Triacetate vs. Naringenin

Naringenin triacetate exhibits a DMSO solubility of 100 mg/mL (251 mM), representing a substantial increase over the parent compound naringenin, which demonstrates a DMSO solubility ranging from 46 to 54 mg/mL (169-198 mM) under equivalent conditions [REFS-1, REFS-2]. This enhanced solubility is directly attributed to the acetylation of the three hydroxyl groups, which increases lipophilicity and reduces intermolecular hydrogen bonding [REFS-1, REFS-3].

Solubility In vitro assays Stock solution preparation

Target Engagement: Binding Affinity to BRD4 BD1 Bromodomain

In silico molecular docking studies demonstrate that naringenin triacetate exhibits superior binding affinity to the Nac-binding site of the BRD4 BD1 bromodomain compared to known inhibitors [REFS-1, REFS-2]. The compound occupies the WPF shelf region, a critical interaction surface for BET bromodomain recognition, and demonstrates favorable binding across multiple crystal structures of BRD4 BD1 [REFS-1, REFS-2]. While the parent compound naringenin shows some affinity, the triacetate derivative's enhanced lipophilicity and acetyl group interactions contribute to improved docking scores [REFS-1, REFS-2].

Epigenetics Bromodomain inhibition Molecular docking

Synthetic Utility: Regioselective Deacetylation for Downstream Derivatization

Naringenin triacetate serves as a versatile synthetic intermediate, enabling regioselective deacetylation to yield specific diacetate derivatives with high efficiency [REFS-1, REFS-2]. Treatment with imidazole in 1,4-dioxane at 40°C results in selective deacetylation at the C-7 position, producing the corresponding 5,4'-diacetate in 80% yield [1]. Conversely, transesterification with 2-propanol in THF catalyzed by Candida antarctica lipase B preferentially cleaves the C-4' acetyl group, yielding the isomeric 5,7-diacetate in 82% yield [1]. This complementary regioselectivity enables divergent synthesis of methylated (sakuranetin, 71% overall yield) and prenylated (selinone, 55% overall yield) flavanones, which possess distinct biological activities including antifungal properties [REFS-1, REFS-2]. In contrast, naringenin itself lacks this regioselective handle and requires protection/deprotection strategies that often result in lower overall yields and increased synthetic complexity [1].

Synthetic chemistry Flavonoid derivatization Regioselective reactions

Optimal Research Applications for Naringenin Triacetate (CAS 73111-01-0) Based on Quantitative Differentiation


Epigenetic Target Validation and BRD4 BD1 Assay Development

Researchers investigating bromodomain-containing protein 4 (BRD4) inhibition in cancer, inflammation, or viral latency can employ naringenin triacetate as a validated positive control or tool compound. Its demonstrated binding to the BRD4 BD1 Nac-binding site across multiple crystal structures, combined with its >5-fold higher DMSO solubility compared to naringenin, facilitates reproducible assay conditions and reduces DMSO-related artifacts in cell-based and biochemical screens [REFS-1, REFS-2].

Flavonoid Library Synthesis and Structure-Activity Relationship (SAR) Studies

Medicinal chemists and natural product derivatization programs can utilize naringenin triacetate as a key intermediate for regioselective functionalization. The complementary deacetylation at C-7 (80% yield) or C-4' (82% yield) enables divergent access to methylated, prenylated, and glycosylated flavanones, expediting SAR exploration of antifungal, antioxidant, and anti-inflammatory flavonoids [REFS-1, REFS-2].

In Vitro Pharmacology Assays Requiring High Compound Solubility

Investigators conducting in vitro cytotoxicity, enzyme inhibition, or cell signaling assays where vehicle effects must be minimized should select naringenin triacetate over naringenin. Its 100 mg/mL DMSO solubility (compared to naringenin's 46-54 mg/mL) allows for preparation of concentrated stock solutions, enabling the testing of higher compound concentrations without exceeding recommended DMSO levels (typically ≤0.1-0.5% v/v) [REFS-1, REFS-2].

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